

# Introduction: The Structural Significance of a Versatile Chiral Building Block

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## Compound of Interest

Compound Name: Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate

Cat. No.: B175091

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**Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate** is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid piperidine core, combined with strategically placed functional groups—a ketone, an ethyl ester, and a tert-butyloxycarbonyl (Boc) protecting group—makes it a valuable synthon for constructing complex, biologically active molecules.[2][3] The defined stereochemistry at the C2 position adds a crucial element for designing stereospecific interactions with biological targets.

Given its role as a high-value intermediate, rigorous structural confirmation and purity assessment are paramount. This guide provides a detailed examination of the core spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a Senior Application Scientist, my focus is not just on the data itself, but on the underlying principles that dictate our experimental choices and interpretation, ensuring a robust and validated analytical workflow.

## Compound Properties:

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>21</sub> NO <sub>5</sub>	[4][5][6]
Molecular Weight	271.31 g/mol	[4][6][7]
CAS Number	180854-44-8	[4][6][7]

| Form | Liquid |[4][5] |

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing precise information about the chemical environment of each hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) atom.[1]

### Expertise & Experience: The Rationale Behind the NMR Experiment

The primary goal of NMR analysis is to confirm the connectivity and stereochemistry of the molecule. For a compound like **Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate**, we are looking for characteristic signals that confirm the presence of the Boc group, the ethyl ester, and the piperidine ring system.

- **Solvent Selection:** Deuterated chloroform ( $\text{CDCl}_3$ ) is an excellent first choice. It is a relatively non-polar solvent that readily dissolves the compound and has a simple, single peak for the residual solvent signal ( $\delta \approx 7.26$  ppm for  $^1\text{H}$ ,  $\delta \approx 77.16$  ppm for  $^{13}\text{C}$ ), minimizing spectral overlap.
- **Internal Standard:** Tetramethylsilane (TMS) is the universally accepted internal standard for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, defined as 0.00 ppm.[1] It provides a sharp, inert reference point for accurate chemical shift calibration.
- **2D NMR:** While 1D spectra are often sufficient for confirmation, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for definitively assigning the complex, overlapping signals of the piperidine ring protons and correlating them to their respective carbons.[8][9]

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis

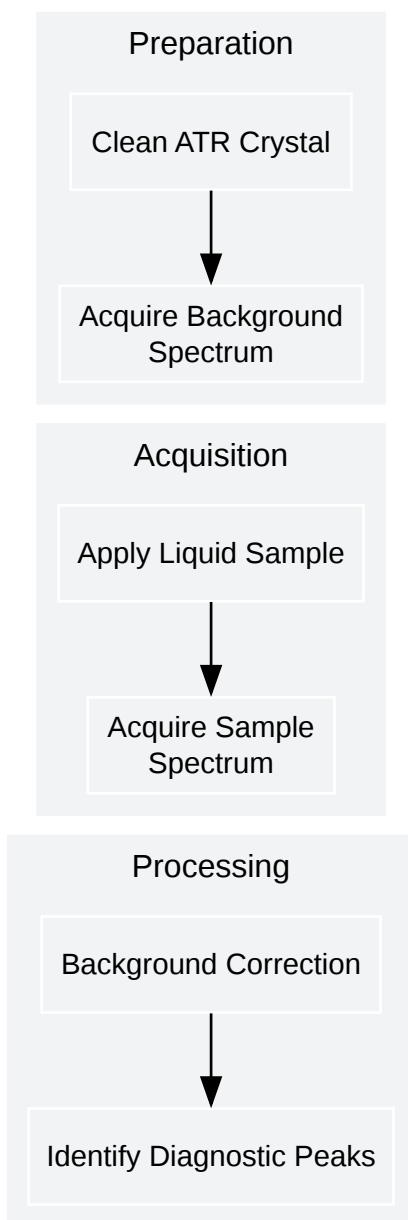
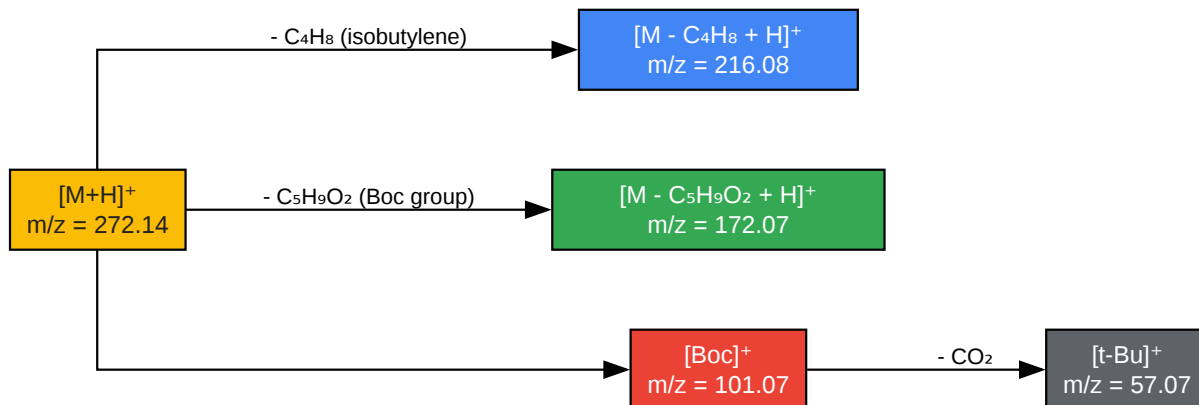
This protocol outlines a self-validating system for acquiring high-quality NMR data.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate** in 0.6-0.7 mL of  $\text{CDCl}_3$  in a standard 5 mm NMR tube.[1]

- Standard Addition: Add a minimal amount of TMS as an internal reference standard.
- Instrument Setup:
  - Insert the sample into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[\[1\]](#)
- $^1\text{H}$  NMR Acquisition:
  - Acquire a 1D proton spectrum over a spectral width of 0-12 ppm.
  - Utilize a standard  $90^\circ$  pulse sequence.
  - Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence to produce singlets for all carbon signals and improve sensitivity.
  - Set the spectral width to 0-220 ppm to encompass all expected carbon environments, including the carbonyls.
  - Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the  $^{13}\text{C}$  isotope.[\[1\]](#)
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase the spectra to ensure all peaks are in pure absorption mode.
  - Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.
  - Integrate the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.

## Data Presentation and Interpretation

The following tables present the expected spectral data based on the compound's structure and known chemical shift ranges for similar functional groups.



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